molecular formula C14H22N4O4S B7056923 5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione

5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione

Cat. No.: B7056923
M. Wt: 342.42 g/mol
InChI Key: WBKPJRPJTDCXPN-UHFFFAOYSA-N
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Description

5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione: is a synthetic organic compound that belongs to the class of imidazolidine-2,4-diones. This compound is characterized by its unique structure, which includes a pyrazole ring, a sulfonyl group, and an imidazolidine ring. It is of interest in various fields of scientific research due to its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone under acidic or basic conditions.

    Introduction of the sulfonyl group: The pyrazole derivative can be reacted with a sulfonyl chloride in the presence of a base to introduce the sulfonyl group.

    Formation of the imidazolidine ring: The final step involves the cyclization of the intermediate compound with an appropriate diamine under controlled conditions to form the imidazolidine-2,4-dione ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the sulfonyl group, where nucleophiles can replace the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of sulfides or thiols.

    Substitution: Formation of substituted imidazolidine derivatives.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it a versatile intermediate in organic synthesis.

Biology

In biological research, the compound is studied for its potential as a bioactive molecule. Its structure suggests it may interact with biological targets, making it a candidate for drug development.

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.

Industry

In the industrial sector, the compound can be used in the development of new materials or as a catalyst in chemical reactions. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to a biological response. The exact pathways and targets depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

    5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propyl)imidazolidine-2,4-dione: Lacks the sulfonyl group, which may affect its reactivity and biological activity.

    5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-ethylsulfonylpropyl)imidazolidine-2,4-dione: Similar structure but with an ethyl group instead of a propyl group, which may influence its physical and chemical properties.

Uniqueness

The presence of the sulfonyl group in 5-Methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione makes it unique compared to its analogs. This group can significantly impact the compound’s reactivity, solubility, and potential biological activity, making it a valuable compound for various applications.

Properties

IUPAC Name

5-methyl-5-(1-methylpyrazol-4-yl)-3-(3-propan-2-ylsulfonylpropyl)imidazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22N4O4S/c1-10(2)23(21,22)7-5-6-18-12(19)14(3,16-13(18)20)11-8-15-17(4)9-11/h8-10H,5-7H2,1-4H3,(H,16,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBKPJRPJTDCXPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)S(=O)(=O)CCCN1C(=O)C(NC1=O)(C)C2=CN(N=C2)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22N4O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.42 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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